molecular formula C9H7BrN2O B581240 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1072944-75-2

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B581240
CAS No.: 1072944-75-2
M. Wt: 239.072
InChI Key: PAHPNWWTCINFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Mechanism of Action

Target of Action

The compound “6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is an analogue of the imidazo[1,2-a]pyridine class . These analogues have been recognized for their significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the life cycle of the tuberculosis bacteria. By interacting with the bacteria, the compound disrupts essential processes, leading to a reduction in bacterial load .

Result of Action

The result of the compound’s action is a significant reduction in the bacterial load of tuberculosis. For example, in an acute TB mouse model, treatment with a similar compound resulted in a 90% to 99.9% reduction of bacterial load .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Scientific Research Applications

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and potential biological activities .

Biological Activity

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8_8H7_7BrN2_2 and a molecular weight of approximately 239.07 g/mol. The presence of the bromine atom and the aldehyde group contributes to its unique reactivity and biological properties.

The compound is primarily investigated for its antimicrobial properties , particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its mechanism of action involves:

  • Inhibition of Bacterial Growth : The compound disrupts essential biochemical pathways in M. tuberculosis, leading to a reduction in bacterial load. In animal models, similar compounds have demonstrated a reduction in bacterial load by up to 99.9% .
  • Targeting QcrB : It is hypothesized that this compound may inhibit the QcrB enzyme in M. tuberculosis, which is crucial for the bacterium's electron transport chain and ATP synthesis .

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit potent activity against various strains of M. tuberculosis. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.05 to 1.5 µM against MDR and XDR strains . This suggests a promising therapeutic potential.

Cytotoxicity and Selectivity

Preliminary studies on selectivity indices indicate that these compounds may exhibit lower toxicity to human cells compared to their antibacterial efficacy against M. tuberculosis. This is critical for developing safe therapeutic agents.

Research Findings and Case Studies

Several studies have evaluated the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Design and Synthesis : A study reported the synthesis of novel imidazo[1,2-a]pyridine carboxamide derivatives that were structurally related to this compound. These derivatives exhibited excellent anti-TB activity with favorable pharmacokinetic properties .
  • Comparative Analysis : A comparative study highlighted that modifications at specific positions on the imidazo[1,2-a]pyridine ring significantly influenced biological activity. For example, switching methyl groups at certain positions resulted in a marked decrease in activity .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MDR/XDR M. tuberculosis
CytotoxicityLower toxicity to human cells than efficacy
MechanismInhibition of QcrB enzyme

Properties

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-2-9-11-3-7(5-13)12(9)4-8(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHPNWWTCINFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674796
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-75-2
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromomalonaldehyde (5000 mg, 26.74 mmol) was added to a solution of 5-bromo-4-methylpyridin-2-amine in acetonitrile (5250 mg, 34.76 mmol). The reaction mixture was refluxed for 2 hours. After completion of the reaction, the reaction mixture was quenched with sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The organic layer was concentrated in vacuum and the product was purified by column chromatography using ethyl acetate-petroleum ether gradient to obtain the title compound. Yield: 79.81%; 1H NMR (DMSO-d6; 300 MHz): δ 9.90 (s, 1H), 9.52 (s, 1H), 8.51 (s, 1H), 7.94 (s, 1H), 2.50 (s, 3H); MS (m/z): 239 (M+1)+.
Quantity
5000 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5250 mg
Type
reactant
Reaction Step One
Yield
79.81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.